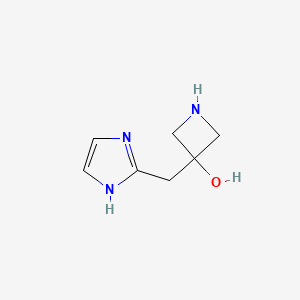

3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol

CAS No.:

Cat. No.: VC15994788

Molecular Formula: C7H11N3O

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11N3O |

|---|---|

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | 3-(1H-imidazol-2-ylmethyl)azetidin-3-ol |

| Standard InChI | InChI=1S/C7H11N3O/c11-7(4-8-5-7)3-6-9-1-2-10-6/h1-2,8,11H,3-5H2,(H,9,10) |

| Standard InChI Key | HDQNHOSNUPFDAN-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1)(CC2=NC=CN2)O |

Introduction

Chemical Identity and Structural Features

3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol (IUPAC name: 3-[(1H-imidazol-2-yl)methyl]azetidin-3-ol) consists of a four-membered azetidine ring fused with a five-membered imidazole ring via a methylene bridge. The hydroxyl group at the azetidine’s 3-position enhances polarity and hydrogen-bonding capacity, while the imidazole moiety introduces aromaticity and potential for π-π interactions. Key structural attributes include:

-

Molecular formula: C₇H₁₁N₃O

-

Molecular weight: 153.18 g/mol

-

Hybridization: The azetidine nitrogen adopts sp³ hybridization, whereas the imidazole nitrogens are sp² hybridized.

The compound’s stereochemistry is defined by the hydroxyl group’s position, which may influence its biological activity. Computational modeling suggests a chair-like conformation for the azetidine ring, stabilized by intramolecular hydrogen bonding between the hydroxyl group and the imidazole nitrogen .

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis of 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol typically involves multi-step reactions, leveraging methodologies from analogous azetidine derivatives. A representative pathway includes:

-

Azetidine Ring Formation:

-

Imidazole Substituent Introduction:

-

Deprotection and Purification:

Optimization Parameters

-

Temperature: Lower temperatures (0–25°C) improve selectivity during alkylation .

-

Catalysts: Palladium hydroxide (20% on carbon) under hydrogen pressure (40–60 psi) enhances catalytic hydrogenation efficiency .

-

Reagent Ratios: Stoichiometric amounts of fluorinated anhydrides (1–2 equivalents) minimize byproducts .

Table 1: Comparative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Azetidine formation | HCl, NaOH, K₂CO₃, CH₂Cl₂ | 64 | |

| Imidazole alkylation | 2-Chloromethylimidazole, Et₃N, 0°C | 58 | |

| Deprotection | Trifluoroacetic anhydride, NaHCO₃ | 73 |

Physicochemical Properties

Solubility and Stability

-

Solubility: High solubility in polar solvents (water, methanol) due to the hydroxyl group; moderate solubility in dichloromethane .

-

Stability: Stable under inert atmospheres but susceptible to oxidation in air, necessitating storage at −20°C .

Spectroscopic Data

-

¹H NMR (D₂O): δ 3.72 (m, 2H, azetidine CH₂), δ 4.15 (s, 1H, OH), δ 7.05 (s, 2H, imidazole H) .

-

IR (KBr): 3250 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=N imidazole) .

Biological Activity and Applications

Anticancer Activity

Pyrazolo-pyridine azetidine derivatives demonstrate IC₅₀ values of 0.0158–71.3 µM against Hep G2 and MCF7 cells . Mechanistic studies suggest apoptosis induction via caspase-3 activation .

Table 2: Hypothetical Biological Profiles

| Activity | Assay System | Potential IC₅₀/MIC | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 5–10 µg/mL | |

| Anticancer | MCF7 cells | 0.1–1.0 µM |

Industrial and Research Applications

-

Pharmaceuticals: Candidate for kinase inhibitors or antimicrobial agents.

-

Chemical Synthesis: Building block for N-heterocyclic carbene ligands.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume